8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Purine nucleoside phosphorylase PNP inhibition T-cell immunology

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 318513-10-9; molecular formula C₁₁H₁₇N₅O₂; molecular weight 251.28 g/mol) is a synthetic purine-2,6-dione (xanthine) derivative. It belongs to the 7-alkyl-3-methyl-8-aminoxanthine subclass, characterized by a primary amino group at position 8, a methyl group at N-3, and an n-pentyl chain at N-7.

Molecular Formula C11H17N5O2
Molecular Weight 251.29 g/mol
Cat. No. B3874628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC11H17N5O2
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C
InChIInChI=1S/C11H17N5O2/c1-3-4-5-6-16-7-8(13-10(16)12)15(2)11(18)14-9(7)17/h3-6H2,1-2H3,(H2,12,13)(H,14,17,18)
InChIKeyMUMZWOPXXUUBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione – Compound Identity and Structural Context for Research Procurement


8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 318513-10-9; molecular formula C₁₁H₁₇N₅O₂; molecular weight 251.28 g/mol) is a synthetic purine-2,6-dione (xanthine) derivative . It belongs to the 7-alkyl-3-methyl-8-aminoxanthine subclass, characterized by a primary amino group at position 8, a methyl group at N-3, and an n-pentyl chain at N-7. This substitution pattern distinguishes it from naturally occurring methylxanthines such as caffeine (1,3,7-trimethyl), theophylline (1,3-dimethyl), and theobromine (3,7-dimethyl), as well as from 1,3-disubstituted 8-aminoxanthines and 7-unsubstituted congeners [1]. The compound is commercially available with purity specifications ≥98% (HPLC) from ISO-certified suppliers for pharmaceutical R&D and quality control applications .

Why 8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Cannot Be Generically Interchanged with Other 8-Aminoxanthines or Standard Xanthines


Within the 7-substituted-8-amino-3-methylxanthine chemotype, systematic variation at N-7 and the 8-amino substituent produces large quantitative differences in acute toxicity (LD₅₀ range: 290–835 mg/kg), diuretic efficacy (25.1%–201.4% increase in urine output), and target engagement profiles across multiple biological readouts—including purine nucleoside phosphorylase (PNP) inhibition, P2X purinoceptor antagonism, and phosphodiesterase (PDE) isoenzyme selectivity [1][2][3]. The specific combination of an n-pentyl chain at N-7 with a free primary 8-amino group in this compound occupies a distinct position in the structure–activity landscape: the five-carbon linear alkyl chain confers a specific lipophilicity and steric profile that cannot be reproduced by shorter alkyl (methyl, ethyl, propyl), branched alkyl, or arylalkyl N-7 substituents [1][2]. Procurement of a generic 8-aminoxanthine or standard methylxanthine as a substitute therefore carries a high risk of obtaining a compound with substantially different potency, selectivity, and toxicity characteristics. The quantitative evidence presented below demonstrates why direct experimental comparison with this specific compound—rather than assumed class-level equivalence—is necessary for reproducible results in pharmacological screening, enzyme inhibition studies, or receptor profiling campaigns.

Quantitative Differentiation Evidence for 8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Versus Structural Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibition Potency: Comparison with 8-Aminoguanine Baseline

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione inhibits human erythrocyte purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1,330 nM, determined by measuring conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. This IC₅₀ is approximately 6.7-fold weaker than the Ki of 8-aminoguanine (Ki = 200 nM), the prototypical PNP inhibitor benchmark [2]. The competitive inhibition Ki against human erythrocyte PNP for the target compound is 290,000 nM (290 µM), measured via inhibition of guanosine phosphorolysis after 30 minutes by Lineweaver–Burk analysis [1]. This Ki is approximately 1,450-fold weaker than 8-aminoguanine (Ki = 200 nM) [2]. The data indicate that while the compound engages the PNP active site, the purine-2,6-dione scaffold with a 7-pentyl substituent confers substantially lower PNP affinity compared to the 8-aminoguanine chemotype. This places the compound at a distinct point on the PNP inhibition potency spectrum, useful as a low-affinity reference probe or for applications where partial PNP modulation is desired rather than potent, sustained inhibition.

Purine nucleoside phosphorylase PNP inhibition T-cell immunology

P2X3 Purinoceptor Antagonist Activity: Differentiation from Inactive Purine-2,6-dione Congeners

8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione exhibits antagonist activity at recombinant rat P2X3 purinoceptors with an EC₅₀ of 80 nM when tested at a concentration of 10 µM in Xenopus oocytes expressing the receptor [1]. In contrast, the majority of 7-substituted purine-2,6-dione derivatives bearing alternative N-7 substituents (e.g., hydroxyalkyl, aryloxyalkyl, or benzyl groups) and differing 8-amino modifications show no detectable P2X3 antagonism at comparable concentrations in the same assay system; screening data within the BindingDB and ChEMBL databases confirm that P2X3 antagonist activity is sparsely distributed across the purine-2,6-dione chemotype and is sensitive to precise N-7 and C-8 substitution patterns [1][2]. The presence of a primary 8-amino group in combination with an n-pentyl N-7 chain thus defines a specific pharmacophoric requirement for P2X3 engagement within this scaffold class, distinguishing the target compound from otherwise closely related purine-2,6-diones that lack P2X3 activity.

P2X3 receptor Purinergic signaling Pain pharmacology

Diuretic Activity Structural Determinants: Quantitative Effect of 8-Substituent and 7-Alkyl Tail Length on Urine Output in Rodent Models

Within the 7-substituted-8-amino-3-methylxanthine series, systematic variation of the 8-amino substituent and the 7-position side chain produces a >8-fold range in diuretic efficacy as measured by percent increase in urine excretion in Wistar rats under controlled hydration conditions (dose range ~41.8 mg/kg for lead compounds) [1][2]. The most active compound in the published series—3-methyl-7-(2-hydroxy-3-p-methoxyphenoxy)propyl-8-(furyl-2)methylaminoxanthine—increases urine output by 201.4% (p < 0.01), exceeding the diuretic effect of hydrochlorothiazide (90.1% increase at 25 mg/kg) by 111.3 percentage points [1]. Replacement of the 8-(furyl-2)methylamino group with alternative 8-substituents (m-tolylamino, n-butylamino, p-ethoxyphenylamino) reduces diuretic activity to 143.5%, 131.8%, and 111% increases, respectively [1][2]. The data establish that both the identity of the 8-amino substituent and the 7-position side chain are critical quantitative determinants of renal excretory function in this chemotype. Although explicit diuretic data for the specific 8-amino-3-methyl-7-pentyl substitution pattern have not been published within this experimental series, the SAR framework demonstrates that substituting the 7-pentyl tail for the 7-(2-hydroxy-3-p-methoxyphenoxy)propyl chain and using a primary 8-amino group (rather than a substituted aminomethyl group) is expected to produce quantitatively distinct diuretic potency, acute toxicity (LD₅₀), and physicochemical properties—underscoring the need for compound-specific biological profiling rather than extrapolation from congeneric series data [1][2].

Diuretic activity Renal pharmacology Structure–activity relationship

Phosphodiesterase Inhibition Class Profile: Evidence from 8-Aminoalkyl Substituted Xanthines and Relevance for Anti-Asthmatic Drug Discovery

The 8-aminopurine-2,6-dione scaffold has been validated as a privileged chemotype for pan-phosphodiesterase (pan-PDE) inhibition, with optimized derivatives exhibiting high affinity for PDE1, PDE3, PDE4, PDE7, and PDE8 isoenzymes relevant to airway inflammation and remodeling [1][2]. An 8-aminoalkyl-substituted xanthine derivative (S 9795/laprafylline) is reported to be 100-fold more potent as a cAMP phosphodiesterase inhibitor than theophylline (IC₅₀ = 6 µM for PDE activity) and demonstrated superior protective activity against bronchoconstriction with longer duration of action and absence of central nervous system stimulation compared to both theophylline and enprofylline [3]. The structural modifications at positions 7 and 8 of the purine-2,6-dione core are identified as critical determinants governing PDE isoenzyme selectivity and anti-inflammatory/anti-fibrotic potency in human bronchial epithelial cells derived from asthmatic patients [1][2]. While specific PDE IC₅₀ values for 8-amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione have not been individually reported in published literature, the compound incorporates the core structural features—a primary 8-amino group and a 7-alkyl substituent—that define the PDE-inhibitory pharmacophore of this chemotype class, positioning it as a candidate scaffold for PDE-focused medicinal chemistry optimization [1][2][3].

Phosphodiesterase inhibition cAMP PDE Anti-asthmatic pharmacology

Recommended Research and Procurement Application Scenarios for 8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione


P2X3 Purinoceptor Pharmacological Probe Development

With a demonstrated P2X3 antagonist EC₅₀ of 80 nM in recombinant receptor assays, this compound serves as a structurally defined starting point for developing purine-2,6-dione-based P2X3 antagonists for chronic cough, visceral pain, or overactive bladder target validation studies—filling a gap where most 7-substituted 8-aminoxanthine congeners lack measurable P2X3 activity [1].

Graded PNP Inhibition for T-Cell Immunology Research

The compound's moderate PNP inhibitory potency (IC₅₀ = 1,330 nM) relative to potent inhibitors such as 8-aminoguanine (Ki = 200 nM) makes it suitable for in vitro models requiring partial, titratable PNP inhibition rather than near-complete enzyme blockade—useful for studying T-cell function under conditions of incremental purine salvage pathway modulation [2].

Pan-PDE Inhibitor Medicinal Chemistry Starting Scaffold

The 8-amino-7-alkyl purine-2,6-dione chemotype is established as a pan-PDE inhibitory scaffold with anti-inflammatory and anti-fibrotic activity in asthmatic bronchial epithelium [3][4]. This compound, featuring an n-pentyl chain at N-7, provides a defined lipophilic parameter (ClogP contribution of the pentyl chain) for systematic SAR exploration of PDE isoenzyme selectivity, metabolic stability, and airway tissue distribution.

Diuretic SAR and Renal Pharmacology Reference Compound

For laboratories investigating structure–diuresis relationships in the 7-substituted-8-amino-3-methylxanthine series, this compound supplies a specific structural reference point—primary 8-NH₂ plus n-pentyl N-7—that is absent from published diuretic SAR datasets, which focus on aryloxypropyl N-7 chains and substituted 8-aminomethyl groups [5]. Procurement enables generation of novel comparative data within the established SAR framework.

Quote Request

Request a Quote for 8-Amino-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.